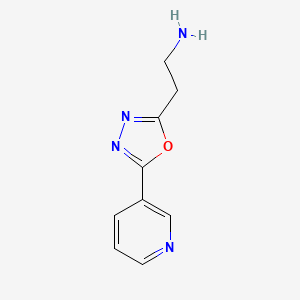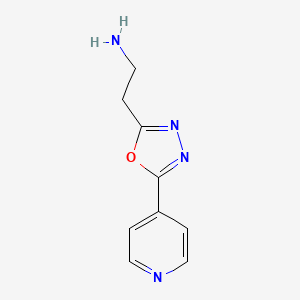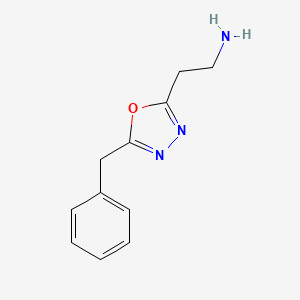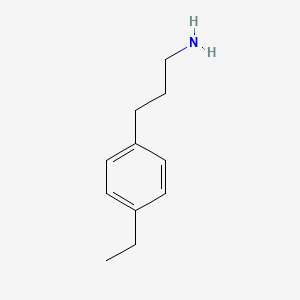![molecular formula C13H20N2 B1325131 {[1-(4-甲基苄基)吡咯烷-3-基]甲基}胺 CAS No. 1017427-94-9](/img/structure/B1325131.png)
{[1-(4-甲基苄基)吡咯烷-3-基]甲基}胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine” is characterized by a pyrrolidine ring attached to a benzyl group with a methyl substituent . The exact molecular formula of the compound is C12H19ClN2 .Chemical Reactions Analysis
Pyrrolidine derivatives have been found to exhibit various biological activities . For instance, certain pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM .Physical And Chemical Properties Analysis
The molecular weight of “{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine” is 226.74 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are 226.1236763 g/mol . The topological polar surface area is 29.3 Ų .科学研究应用
合成和抗菌应用
- 该化合物用作合成各种吡咯烷的中间体。例如,它的立体异构体已被用于制备喹诺酮类抗菌剂,在抗菌药物开发中显示出显着的相关性 (Schroeder 等人,1992 年)。
抗生素制备中的关键中间体
- 该化合物是制备普雷马氟沙星(一种专为兽医病原体设计的抗生素)的关键中间体。它突出了特定分子结构在兽药开发中的重要性 (Fleck 等人,2003 年)。
在手性合成中的作用
- 该化合物的衍生物在手性吡咯烷/吡咯烷酮的合成中发挥作用,展示了其在生产立体化学纯化合物的效用。这在手性至关重要的制药等领域具有影响 (Suto 等人,1992 年)。
催化应用
- 该化合物的衍生物已用于苯乙炔的催化二聚化,展示了其在有机合成和催化中的潜力 (Ge 等人,2009 年)。
肿瘤学研究
- 一些衍生物已显示出作为 Src 激酶抑制剂的潜力,在肿瘤细胞系和肿瘤生长的动物模型中具有应用,表明其在癌症研究中的相关性 (Noronha 等人,2007 年)。
化学合成技术
- 该化合物的衍生物已使用固相合成技术合成,表明其在合成方法学进步中的效用 (Luo & Huang, 2004)。
未来方向
The future directions of research on “{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
作用机制
Target of Action
The primary targets of {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amineIt’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
The specific mode of action of {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amineThe spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The specific biochemical pathways affected by {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amineIndole derivatives, which share structural similarities with the compound, have been found to possess various biological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amineThe introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in this compound, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The specific molecular and cellular effects of {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amineCompounds with a pyrrolidine ring have been reported to have a variety of biological activities, indicating that they may have diverse molecular and cellular effects .
属性
IUPAC Name |
[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-2-4-12(5-3-11)9-15-7-6-13(8-14)10-15/h2-5,13H,6-10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHENEKJMZAABBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1325048.png)
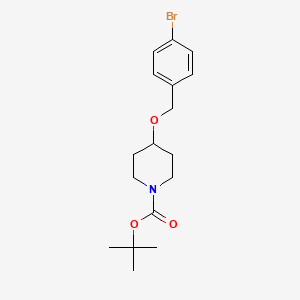
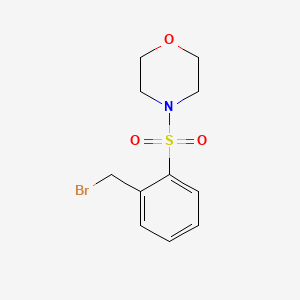

![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid](/img/structure/B1325056.png)


![[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1325062.png)
![2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1325067.png)

